1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of difluoromethoxy and trifluoromethoxy groups attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Common synthetic routes may involve the use of reagents such as trifluoromethyl phenyl sulfone and arylthiolate anions, which can form electron donor-acceptor complexes and undergo single electron transfer reactions under visible light irradiation . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethoxy groups can be replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: It may be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, potentially leading to more effective biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling processes.
Comparison with Similar Compounds
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3-(Difluoromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one: This compound has a difluoromethyl group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one: The presence of a trifluoromethylthio group instead of a trifluoromethoxy group can also influence the compound’s reactivity and applications.
Properties
Molecular Formula |
C11H9F5O3 |
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Molecular Weight |
284.18 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)-5-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9F5O3/c1-6(17)2-7-3-8(18-10(12)13)5-9(4-7)19-11(14,15)16/h3-5,10H,2H2,1H3 |
InChI Key |
RZSXBVHSRMCENA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)OC(F)(F)F)OC(F)F |
Origin of Product |
United States |
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